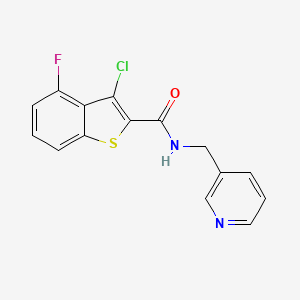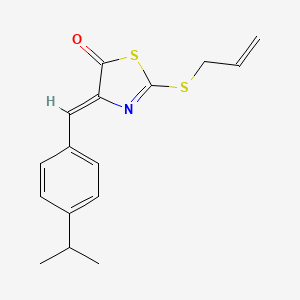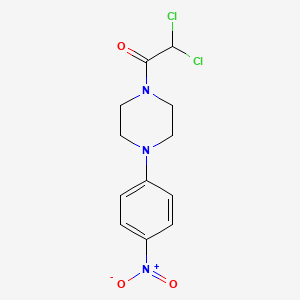
3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and protein kinase C (PKC). These enzymes are involved in various cellular processes, and their dysregulation has been linked to several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the inhibition of HDACs and PKC. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. PKC, on the other hand, is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes by 3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been reported to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit anti-inflammatory and neuroprotective effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is its potent inhibitory activity against HDACs and PKC, which makes it a promising candidate for the development of novel anticancer and anti-inflammatory drugs. However, its limited solubility in water and low bioavailability may pose challenges in its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide. One potential direction is the development of novel analogs with improved solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with 2-bromo-1-benzothiophene in the presence of a palladium catalyst. The resulting intermediate is then treated with 3-pyridinylmethanamine to obtain the final product.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c16-13-12-10(17)4-1-5-11(12)21-14(13)15(20)19-8-9-3-2-6-18-7-9/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWKOUMTFVHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NCC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)
![3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5112956.png)


![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)